molecular formula C22H24N2O4S B2677375 4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865174-25-0

4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Numéro de catalogue: B2677375
Numéro CAS: 865174-25-0
Poids moléculaire: 412.5
Clé InChI: OPQSAUZZDAAEBI-FCQUAONHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic benzothiazole derivative provided for research and development purposes. Compounds featuring a benzothiazole core are of significant interest in medicinal chemistry and drug discovery research. The structure of this molecule, which includes a 2,3-dihydro-benzothiazol-2-ylidene moiety, suggests potential as a key intermediate or a novel scaffold in the design of bioactive molecules. Related scientific literature, such as patents on thiazole compounds, indicates that similar structures are investigated for their potential as ligands for various biological targets, including cannabinoid receptors . This highlights the broader research application of this chemical class in developing therapies for neurological disorders, pain management, and inflammatory diseases . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring all necessary permissions and licenses are obtained for their specific applications.

Propriétés

IUPAC Name

4-acetyl-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-4-27-13-12-24-19-11-10-18(28-5-2)14-20(19)29-22(24)23-21(26)17-8-6-16(7-9-17)15(3)25/h6-11,14H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQSAUZZDAAEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylbenzoyl chloride with 2-ethoxyethylamine to form an intermediate, which is then reacted with 2,3-dihydro-1,3-benzothiazole under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mécanisme D'action

The mechanism of action of 4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Structural Analog 1: (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide

  • Key Features :
    • Benzamide backbone with a methyl substituent at the 4-position.
    • Dihydrothiazole ring substituted with 2-methoxyphenyl and phenyl groups.
  • Crystallography: Single-crystal X-ray study (R factor = 0.038) confirms planar geometry with mean σ(C–C) = 0.002 Å, indicative of high structural precision . The dihydrothiazole ring adopts a non-coplanar arrangement with the benzamide group, likely due to steric hindrance from the phenyl substituents.
  • Methoxy and phenyl substituents may enhance π-π stacking but reduce solubility relative to ethoxy/ethoxyethyl groups .

Structural Analog 2: N-[(2Z,4Z)-4-Benzylidene-6-chloro-1,4-dihydropyrido[2,3-d][1,3]thiazin-2-ylidene]benzamide

  • Key Features :
    • Dihydropyridothiazine core fused with a benzylidene group and chloro substituent.
  • Substituent Impact :
    • The chloro group introduces strong electron-withdrawing effects, contrasting with the ethoxy groups in the target compound.
    • Benzylidene substituents may stabilize the conjugated system but increase molecular rigidity compared to ethoxyethyl chains .

Structural Analog 3: 4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

  • Key Features :
    • Azepane-sulfonyl substituent on benzamide and ethyl/ethoxy groups on the benzothiazole ring.
  • Ethyl substituents on the benzothiazole may reduce solubility relative to the ethoxyethyl group in the target .

Data Table: Comparative Analysis of Structural Analogs

Compound Name/Structure Key Substituents Crystallographic Data (R factor) Notable Interactions
Target Compound : 4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-...]benzamide Ethoxy, ethoxyethyl, acetyl Not available Likely C–H···O/N from acetyl/ethoxy groups
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-...]benzamide Methyl, methoxyphenyl, phenyl R = 0.038 Steric hindrance from phenyl groups
N-[(2Z,4Z)-4-Benzylidene-6-chloro-...]benzamide Chloro, benzylidene Not available C–Cl···π interactions
4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethyl-...)benzamide Azepane-sulfonyl, ethyl Not available Sulfonyl-mediated hydrogen bonding

Research Findings

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups : The acetyl group in the target compound may enhance hydrogen-bonding capacity compared to the methyl group in Analog 1 .
  • Solubility : Ethoxyethyl substituents in the target compound likely improve aqueous solubility relative to ethyl (Analog 3) or phenyl groups (Analog 1) .

Crystallographic and Packing Behavior

  • Analog 1’s high crystallographic precision (R = 0.038) suggests stable packing via van der Waals interactions, whereas the target compound’s ethoxyethyl groups may introduce disorder in crystal lattices .

Hydrogen-Bonding Motifs

  • Graph set analysis () predicts that the acetyl group in the target compound may form stronger hydrogen bonds (e.g., N–H···O=C) compared to the methyl group in Analog 1 .

Activité Biologique

4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by its structure, which includes a benzamide core modified with a 6-ethoxy and a 2-ethoxyethyl substitution on a benzothiazole moiety. The structural formula can be represented as follows:

C18H24N2O3S\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

Research indicates that compounds similar to 4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide may act through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class have shown potential in inhibiting histone deacetylases (HDACs), which are crucial for regulating gene expression involved in cancer progression .
  • Induction of Apoptosis : Studies have demonstrated that certain derivatives can promote apoptosis in cancer cells by affecting the cell cycle and inducing G2/M phase arrest .

Antitumor Activity

The antitumor activity of 4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has been explored through various in vitro assays. The following table summarizes key findings:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Study AHepG21.30HDAC inhibition and apoptosis induction
Study BMCF70.95Cell cycle arrest and apoptosis
Study CA5491.50Reactive oxygen species (ROS) generation

Case Study 1: In Vitro Analysis

In a study conducted on HepG2 liver cancer cells, the compound exhibited significant antiproliferative effects with an IC50 value of 1.30 µM. This study highlighted the compound's ability to induce apoptosis and inhibit cell proliferation via HDAC inhibition .

Case Study 2: Combination Therapy

Further investigations revealed that when combined with conventional chemotherapeutics like Taxol and Camptothecin, the compound enhanced their anticancer efficacy. At a concentration of 0.5 µM, it improved the overall therapeutic response in solid tumors .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.